molecular formula C7H4F3NO3 B1297537 1-Nitro-4-(trifluoromethoxy)benzene CAS No. 713-65-5

1-Nitro-4-(trifluoromethoxy)benzene

Cat. No. B1297537
CAS RN: 713-65-5
M. Wt: 207.11 g/mol
InChI Key: UBEIKVUMDBCCRW-UHFFFAOYSA-N
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Description

1-Nitro-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It can also be used to manufacture tobacco flavor .


Molecular Structure Analysis

The InChI code for 1-Nitro-4-(trifluoromethoxy)benzene is 1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H . The vibrational frequencies determined experimentally from the spectral data are compared with those obtained theoretically from DFT calculations .


Physical And Chemical Properties Analysis

1-Nitro-4-(trifluoromethoxy)benzene is a clear liquid with a slightly pale yellow to yellow color . It has a melting point of 15°C and a boiling point of 217.4±35.0 °C at 760 mmHg . The density is 1.5±0.1 g/cm3 , and the refractive index is 1.476 .

Scientific Research Applications

Chemical Synthesis

1-Nitro-4-(trifluoromethoxy)benzene and its derivatives are utilized in various chemical synthesis processes. For instance, Pastýříková et al. (2012) demonstrated the use of 1-Nitro-4-(pentafluorosulfanyl)benzene in the direct amination process to produce SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are significant in medicinal chemistry (Pastýříková et al., 2012).

Molecular Electronics

In the field of molecular electronics, derivatives of 1-Nitro-4-(trifluoromethoxy)benzene have been explored. Chen et al. (1999) used a molecule containing a nitroamine redox center for the fabrication of an electronic device, showcasing negative differential resistance and high on-off peak-to-valley ratios (Chen, Reed, Rawlett, & Tour, 1999).

Gas Chromatography

In analytical chemistry, 1-Nitro-4-(trifluoromethoxy)benzene derivatives are employed in gas chromatography. A study by Nageswari et al. (2011) developed a sensitive GC method for separating and quantifying impurities in 4-(trifluoromethoxy)aniline, a key intermediate of Riluzole (Nageswari et al., 2011).

Spectroscopy and Structural Analysis

The compound's derivatives are also significant in spectroscopy and structural analysis. Saravanan, Balachandran, and Viswanathan (2014) conducted a spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, providing insights into molecular and electronic properties (Saravanan, Balachandran, & Viswanathan, 2014).

Material Science

In material science, derivatives of 1-Nitro-4-(trifluoromethoxy)benzene are used in the synthesis of novel materials. Yu Xin-hai (2010) synthesized a fluorine-containing polyetherimide using a derivative of this compound, illustrating its application in advanced material development (Yu Xin-hai, 2010).

Safety And Hazards

1-Nitro-4-(trifluoromethoxy)benzene is classified as a combustible liquid and can cause skin and eye irritation . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

properties

IUPAC Name

1-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEIKVUMDBCCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334944
Record name 1-Nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(trifluoromethoxy)benzene

CAS RN

713-65-5
Record name 1-Nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name , 1-nitro-4-(trifluoromethoxy)-Benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-nitro-4-bromotrifluoromethoxybenzene and 3-nitro-4-bromotrifluoromethoxybenzene: 48%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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